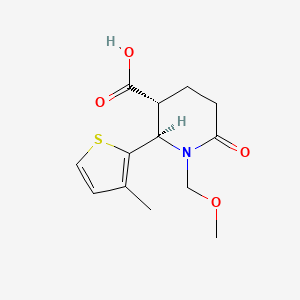

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid

Description

This compound features a piperidine ring with a 6-oxo group, a methoxymethyl substituent at position 1, a 3-methyl-thiophen-2-yl moiety at position 2, and a carboxylic acid at position 2. The thiophene ring contributes π-electron density, while the methoxymethyl group enhances solubility compared to alkyl chains. The carboxylic acid at position 3 may facilitate hydrogen bonding or ionic interactions in biological systems.

Properties

IUPAC Name |

(2R,3R)-1-(methoxymethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-8-5-6-19-12(8)11-9(13(16)17)3-4-10(15)14(11)7-18-2/h5-6,9,11H,3-4,7H2,1-2H3,(H,16,17)/t9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVVOQWFGXOLAU-MWLCHTKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C(CCC(=O)N2COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)[C@H]2[C@@H](CCC(=O)N2COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Thiophene Moiety: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.

Functional Group Modifications: Various functional groups, such as the methoxymethyl and carboxylic acid groups, are introduced through standard organic reactions like esterification, oxidation, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow chemistry techniques to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its piperidine core.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Materials Science: Its thiophene moiety can be utilized in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and thiophene moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Compound A : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Key Differences :

- Contains a tetrahydropyridine core (vs. piperidine in the target compound).

- Tosyl (p-toluenesulfonyl) group at position 1 (vs. methoxymethyl).

- Phenyl and thiophen-3-yl substituents (vs. 3-methyl-thiophen-2-yl).

- (S)-configuration at the stereocenter.

- Properties: Melting point: 152–159°C .

Compound B : (2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid

- Key Differences :

- Ethyl group at position 1 (vs. methoxymethyl).

- 4-Methoxyphenyl substituent (electron-rich aryl group vs. thiophene).

- Properties: Molecular formula: C₁₅H₁₉NO₄ . The ethyl group may reduce solubility compared to methoxymethyl but enhance metabolic stability.

Compound C : 2-((3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-...-2-oxopiperidin-3-yl)acetic Acid

Functional Group and Stereochemical Impact

- Thiophene vs. In contrast, methoxyphenyl (Compound B) or chlorophenyl (Compound C) groups introduce distinct electronic and steric profiles .

- Methoxymethyl vs. Tosyl or Ethyl :

- Stereochemistry :

- The (2R,3R) configuration in the target compound and Compound B contrasts with the (S)-configuration in Compound A, which may result in divergent binding affinities or metabolic pathways.

Pharmacological Implications

- Antimicrobial Activity: Compounds with quinolone scaffolds (e.g., ’s 19h) show antimicrobial properties due to fluorine and cyclopropyl groups, which are absent in the target compound .

- Metabolic Stability : The methoxymethyl group in the target compound may offer a balance between solubility and stability compared to ethyl (Compound B) or tosyl (Compound A) groups.

- Target Specificity : The thiophene moiety could enable unique interactions with targets like cytochrome P450 enzymes or kinases, whereas methoxyphenyl or chlorophenyl groups (Compounds B, C) might favor different binding sites .

Biological Activity

The compound (2R,3R)-1-Methoxymethyl-2-(3-methyl-thiophen-2-YL)-6-oxo-piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Basic Information

- IUPAC Name : (2R,3R)-1-(methoxymethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

- CAS Number : 1177227-06-3

- Molecular Formula : C₁₃H₁₇NO₄S

- Molecular Weight : 283.35 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a methoxymethyl group and a thiophene ring, which may contribute to its biological activity. The presence of the carboxylic acid functional group is also significant for interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of piperidine derivatives, including those similar to our compound of interest. For instance, research on piperidinothiosemicarbazones has indicated promising tuberculostatic activity, suggesting that structural modifications in piperidine derivatives can enhance their efficacy against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 4 | M. tuberculosis |

| Compound B | 6.25 | M. tuberculosis |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies assessing related piperidine derivatives, compounds exhibited varying levels of cytotoxicity against human cell lines. The half-maximal inhibitory concentration (IC50) values were determined using assays such as MTT and sulforhodamine B methods .

Table 2: Cytotoxicity Data for Piperidine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | HaCaT (human keratinocytes) |

| Compound B | 15 | HaCaT |

| This compound | TBD | TBD |

Structure-Activity Relationships (SAR)

Understanding the SAR is vital in drug design. Modifications in the piperidine ring or substituents can significantly affect biological activity. Research indicates that increasing basicity in substituents enhances antimicrobial potency . The presence of electron-rich thiophene rings may also influence binding affinity to biological targets.

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

A study synthesized various piperidine derivatives and evaluated their antimicrobial properties against M. tuberculosis. Results showed that certain modifications led to increased efficacy, with some compounds achieving MIC values significantly lower than traditional antibiotics .

Case Study 2: Toxicological Assessment

Another study focused on the cytotoxic effects of piperidinothiosemicarbazone derivatives on human cancer cell lines. The findings highlighted the importance of structural modifications in reducing toxicity while maintaining antimicrobial activity .

Q & A

What are the established synthetic routes for this compound, and what key reaction conditions influence yield and stereochemistry?

The synthesis typically involves multi-step protocols, starting with functionalization of the piperidine ring, introduction of the thiophene moiety, and subsequent oxidation and protection steps. Key considerations include:

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to maintain the (2R,3R) configuration. For example, microwave-assisted synthesis (mentioned in ) can enhance stereochemical fidelity by reducing side reactions.

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the 3-methyl-thiophene group under inert atmospheres .

- Oxidation steps : Controlled oxidation of the piperidine ring to the 6-oxo derivative using mild oxidizing agents to prevent over-oxidation .

How can researchers confirm the stereochemical configuration using spectroscopic methods?

- NMR Analysis :

- ¹H NMR : Vicinal coupling constants (J values) between H-2 and H-3 in the piperidine ring confirm relative stereochemistry. For example, a trans-diaxial arrangement (J ≈ 10–12 Hz) supports the (2R,3R) configuration .

- ¹³C NMR : Chemical shifts for C-6 (δ ~170 ppm) and C-3 (δ ~175 ppm) correlate with the keto and carboxylic acid groups, respectively .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~2500–3000 cm⁻¹ (broad O-H from carboxylic acid) validate functional groups .

- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis, as demonstrated for analogous piperidine derivatives .

What strategies optimize coupling reactions involving the thiophene moiety?

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve coupling efficiency for electron-rich heterocycles like thiophene .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates without decomposing sensitive intermediates .

- Protection of Reactive Sites : Temporary protection of the carboxylic acid group (e.g., methyl ester formation) prevents unwanted side reactions during coupling .

How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Comparative Analysis : Compare experimental ¹H/¹³C NMR data with structurally similar compounds (e.g., ’s tetrahydrobenzothiophene derivatives). For instance, unexpected upfield shifts may indicate intramolecular hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR can identify conformational flexibility in the piperidine ring that causes splitting or broadening of signals .

- Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled precursors to isolate specific spectral contributions .

What purification techniques isolate high-purity samples of this compound?

- Reverse-Phase HPLC : Gradient elution (30% → 100% methanol in water) effectively separates polar impurities, achieving >95% purity .

- Recrystallization : Use of methanol/water mixtures (4:1 v/v) for carboxylic acid derivatives, leveraging pH-dependent solubility .

- Chelation Chromatography : For metal contamination removal (e.g., residual Pd), employ EDTA-functionalized resins .

What methods predict or determine the compound’s stability under varying pH and temperature?

- Accelerated Stability Studies :

- Computational Modeling : DFT calculations predict hydrolysis pathways of the methoxymethyl group under acidic conditions .

How can researchers validate biological activity mechanisms without commercial assay kits?

- Enzyme Inhibition Assays : Customize assays using purified target enzymes (e.g., serine proteases) and fluorogenic substrates. For example, monitor fluorescence quenching upon competitive binding .

- Molecular Docking : Use AutoDock Vina to simulate interactions between the compound’s carboxylic acid group and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.